molecular formula C20H16FN3O2S B2468700 N-(4-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021257-17-9

N-(4-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2468700
CAS No.: 1021257-17-9
M. Wt: 381.43
InChI Key: VZQBVSDWKDZDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core structure substituted with a fluorine atom at position 9 and an acetamide group at position 2, which is further modified with a 4-ethylphenyl moiety . This structural framework is characteristic of bioactive molecules known to target inflammatory pathways, with benzothieno-pyrimidinone derivatives demonstrating significant anti-inflammatory and antiproliferative activities in research settings . The compound's molecular formula is C20H16FN3O2S with a molecular weight of 381.4 g/mol . The fluorine atom at the 9-position enhances metabolic stability and membrane permeability, while the acetamide linker and ethylphenyl group contribute to optimal solubility and potential target binding interactions . Researchers value this compound for its potential to modulate key biological pathways, particularly in studies investigating inflammation and cancer proliferation mechanisms. Structural analogs featuring similar benzothieno-pyrimidinone cores have shown promising activity in suppressing COX-2 expression by 40-60% and reducing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production in human cell models . Additional research on related thieno-pyrimidinone compounds has demonstrated moderate to high cytotoxicity in cancer cell line screenings, suggesting potential antiproliferative applications worthy of further investigation . This product is provided FOR RESEARCH USE ONLY (RUO). Not for human or veterinary diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-2-12-6-8-13(9-7-12)23-16(25)10-24-11-22-18-17-14(21)4-3-5-15(17)27-19(18)20(24)26/h3-9,11H,2,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQBVSDWKDZDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound notable for its potential therapeutic applications, particularly in oncology and antimicrobial research. This compound features a unique molecular structure that combines a benzothieno-pyrimidine core with various functional groups, including an ethylphenyl moiety and a fluoro group. Its biological activity has been the subject of various studies, focusing on its inhibitory effects on kinases and its antibacterial properties.

Chemical Structure

The compound can be represented by the following structural formula:

N 4 ethylphenyl 2 9 fluoro 4 oxo 1 benzothieno 3 2 d pyrimidin 3 4H yl acetamide\text{N 4 ethylphenyl 2 9 fluoro 4 oxo 1 benzothieno 3 2 d pyrimidin 3 4H yl acetamide}

Key Features:

  • Molecular Formula: C_{20}H_{20}FN_{3}O_{2}S
  • Molecular Weight: Approximately 363.44 g/mol
  • Functional Groups: Acetamide, fluoro group, and thieno-pyrimidine core

Anticancer Activity

Research indicates that N-(4-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant inhibitory activity against several kinases, particularly FLT3, which plays a crucial role in acute myeloid leukemia (AML) development. In vitro studies have shown that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Table 1: Inhibitory Activity Against Kinases

Kinase TargetInhibition TypeReference
FLT3Potent Inhibitor
Other KinasesModerate Activity

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it demonstrates promising efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. These findings position it as a potential candidate for developing new antibacterial agents.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli1.25 µg/mL
B. subtilisComparable to penicillin

The biological activity of N-(4-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The presence of the fluoro group enhances the compound's binding affinity to target sites, increasing its bioactivity compared to similar compounds lacking this substitution.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Study on Kinase Inhibition : A detailed investigation into the inhibition of FLT3 kinase revealed that N-(4-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide could reduce cell viability in AML cell lines significantly.
  • Antibacterial Screening : Comparative studies against standard antibiotics demonstrated that this compound could serve as an effective alternative treatment option for bacterial infections resistant to conventional therapies.

Comparison with Similar Compounds

Table 2: Fluorinated Derivatives Comparison

Compound Fluorine Position Phenyl Substituent Melting Point (°C) Yield (%)
Target 9 4-Ethylphenyl Not reported Not reported
Compound 9 4-Bromo-2-fluorophenyl Not reported Not reported
Compound 5 6, 7 None 210–212 78

Thieno[3,2-d]pyrimidin Derivatives with Varied Substituents

and describe thieno[3,2-d]pyrimidin analogs with hexahydro rings or trifluoromethoxy groups:

  • 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): Contains a sulfanyl group and trifluoromethoxy substituent.
  • N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl}acetamide (): Chlorine and methyl groups on the phenyl ring may enhance lipophilicity but introduce steric hindrance .

Table 3: Thieno[3,2-d]pyrimidin Derivatives

Compound Core Structure Substituents Molecular Weight
Target Benzothieno[3,2-d]pyrimidin 9-Fluoro, 4-ethylphenylacetamide Calculated ~423
Compound Thieno[3,2-d]pyrimidin 4-Methylphenyl, trifluoromethoxy 409.89
Compound Thieno[3,2-d]pyrimidin 2-Chloro-4-methylphenyl 409.89

Quinazolin and Pyrimidine-Based Analogs

and highlight acetamide-linked heterocycles with distinct cores:

  • 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (): Quinazolin core instead of benzothieno[3,2-d]pyrimidin. The quinazolin derivatives showed InhA inhibition for tuberculosis, suggesting the acetamide group’s role in target binding .
  • 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide (): Methoxybenzyl group may enhance solubility but reduce metabolic stability compared to the target’s ethylphenyl group .

Key Findings and Implications

Substituent Effects : The 4-ethylphenyl group in the target compound likely balances lipophilicity and steric effects, contrasting with bulkier (e.g., bromine in ) or polar (e.g., trifluoromethoxy in ) substituents.

Fluorine Positioning : The 9-fluoro substituent may optimize electronic effects compared to 6- or 7-fluoro analogs, though direct activity data is needed.

Synthetic Feasibility : ’s synthesis (78% yield) suggests efficient acetylation methods, which could be adapted for the target compound .

Q & A

Q. How can researchers optimize the synthesis of N-(4-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires a multi-step approach:

Core Formation : Start with cyclization reactions to construct the benzothieno[3,2-d]pyrimidin-4-one core. Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency .

Functionalization : Introduce the 9-fluoro and 4-ethylphenyl groups via nucleophilic substitution or coupling reactions. Catalysts like Pd(PPh₃)₄ may improve regioselectivity .

Acetamide Attachment : Use coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions. Monitor purity via HPLC (≥95%) .

  • Key Parameters : Control temperature (60–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to balance yield and purity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : A tiered analytical strategy is recommended:

Q. Primary Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.69 ppm for pyrimidine protons ).
  • Mass Spectrometry : LC-MS (m/z ~430–450 [M+H]⁺) to verify molecular weight .

Q. Purity Assessment :

  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 mins) .

Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 204–205°C for analogs ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

  • Methodological Answer : SAR discrepancies often arise from substituent variations. To address this:

Systematic Substitution : Compare analogs with modified groups (e.g., 3,5-dimethylphenyl vs. 4-fluorophenyl) to assess bioactivity shifts .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs .

Validation : Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

  • Example : Fluorine at position 9 enhances metabolic stability but may reduce solubility; balance via co-solvents (DMSO/PBS) .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : A multi-modal approach is essential:

Q. Target Identification :

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins .
  • Phosphoproteomics : Use SILAC labeling to identify kinase targets .

Q. Pathway Analysis :

  • RNA-seq : Profile transcriptomic changes in treated cell lines (e.g., HeLa or HEK293) .

In Vivo Validation : Employ xenograft models to assess tumor growth inhibition (dose range: 10–50 mg/kg) .

Q. How can researchers address solubility and bioavailability challenges during preclinical development?

  • Methodological Answer : Improve pharmacokinetics via:

Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

In Silico ADME Prediction : Tools like SwissADME to predict logP (target <3) and P-glycoprotein substrate risk .

Q. What methodologies are recommended for resolving spectral data contradictions (e.g., overlapping NMR peaks)?

  • Methodological Answer : Advanced spectroscopic techniques:

2D NMR : Utilize HSQC and HMBC to resolve aromatic proton assignments in crowded regions (e.g., δ 7.0–8.5 ppm) .

X-ray Crystallography : Determine crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.